Cas no 2229591-67-5 (2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine)

2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine
- EN300-1727845
- 2229591-67-5
-
- インチ: 1S/C6H11FN4/c7-6(3-8)1-2-11-5-9-4-10-11/h4-6H,1-3,8H2
- InChIKey: FFOSECWSTIPTGO-UHFFFAOYSA-N
- ほほえんだ: FC(CN)CCN1C=NC=N1
計算された属性
- せいみつぶんしりょう: 158.09677453g/mol
- どういたいしつりょう: 158.09677453g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 111
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 56.7Ų
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1727845-0.25g |
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine |
2229591-67-5 | 0.25g |
$1170.0 | 2023-09-20 | ||
Enamine | EN300-1727845-0.5g |
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine |
2229591-67-5 | 0.5g |
$1221.0 | 2023-09-20 | ||
Enamine | EN300-1727845-0.1g |
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine |
2229591-67-5 | 0.1g |
$1119.0 | 2023-09-20 | ||
Enamine | EN300-1727845-5.0g |
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine |
2229591-67-5 | 5g |
$3687.0 | 2023-05-27 | ||
Enamine | EN300-1727845-0.05g |
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine |
2229591-67-5 | 0.05g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1727845-2.5g |
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine |
2229591-67-5 | 2.5g |
$2492.0 | 2023-09-20 | ||
Enamine | EN300-1727845-10.0g |
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine |
2229591-67-5 | 10g |
$5467.0 | 2023-05-27 | ||
Enamine | EN300-1727845-1.0g |
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine |
2229591-67-5 | 1g |
$1272.0 | 2023-05-27 | ||
Enamine | EN300-1727845-1g |
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine |
2229591-67-5 | 1g |
$1272.0 | 2023-09-20 | ||
Enamine | EN300-1727845-5g |
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine |
2229591-67-5 | 5g |
$3687.0 | 2023-09-20 |
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amineに関する追加情報
Chemical Compound CAS No 2229591-67-5: 2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine
The chemical compound with CAS No 2229591-67-5, commonly referred to as 2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine, is a fascinating molecule with a diverse range of applications in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which combines a fluorine atom at the second position of a butanamine backbone and a 1H-1,2,4-triazole group at the fourth position. The presence of these functional groups makes it highly versatile and valuable in various chemical reactions.
Recent studies have highlighted the importance of triazole-containing compounds in medicinal chemistry due to their ability to act as bioisosteres or scaffolds for drug design. The triazole group in this compound is particularly interesting as it can participate in hydrogen bonding and π-interactions, which are crucial for molecular recognition and binding affinity in biological systems. This makes CAS No 2229591-67-based compounds ideal candidates for exploring new drug leads targeting various therapeutic areas.
The synthesis of 2-fluoro-4-(1H-1,2,4-triazol-substituted butanamines has been optimized through various methodologies. One notable approach involves the use of click chemistry principles, where the triazole ring is formed via a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. This method not only enhances the efficiency of synthesis but also allows for the incorporation of diverse substituents, expanding the scope of potential applications.
In terms of applications, this compound has shown promise in the development of bioactive molecules with potential anti-inflammatory and anticancer properties. For instance, recent research has demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to modulate cellular signaling pathways makes it a valuable tool in studying cancer biology and therapeutic interventions.
The fluorine atom at the second position plays a critical role in modulating the physical and chemical properties of the molecule. Fluorine substitution often enhances lipophilicity and metabolic stability, which are desirable traits for drug candidates. Furthermore, the presence of fluorine allows for fine-tuning of electronic effects, enabling interactions with specific biological targets.
From an analytical standpoint, the characterization of CAS No 2229591-based compounds has been facilitated by advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into the molecular structure and purity, ensuring high-quality standards for research and development purposes.
In conclusion, CAS No 2229591-67-based compounds represent a significant advancement in modern organic chemistry. Their unique structural features and versatile functional groups make them invaluable tools for exploring new chemical entities with potential therapeutic applications. As research continues to uncover their full potential, these compounds are poised to play a pivotal role in shaping future drug discovery efforts.
2229591-67-5 (2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine) 関連製品
- 1427014-87-6(1-(2,5-Dichloro-phenyl)-1H-imidazole-4-carboxylic acid amide)
- 2092564-82-2(3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide)
- 1263365-72-5(2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone)
- 1189659-84-4(3-methoxy-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylnaphthalene-2-carboxamide)
- 2138370-15-5(tert-butyl N-{4-(aminomethyl)-5-methyl-1,3-thiazol-2-ylmethyl}carbamate)
- 203268-77-3(3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile)
- 2228592-67-2(methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate)
- 2680734-71-6(3-{(prop-2-en-1-yloxy)carbonyl(propan-2-yl)amino}pyridazine-4-carboxylic acid)
- 863611-36-3(N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)
- 1805283-95-7(3-(Chloromethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carbonyl chloride)




